molecular formula C12H10N2O2 B15208704 2-(5-Methylfuran-2-yl)-1,3-benzoxazol-5-amine CAS No. 52331-79-0

2-(5-Methylfuran-2-yl)-1,3-benzoxazol-5-amine

Cat. No.: B15208704
CAS No.: 52331-79-0
M. Wt: 214.22 g/mol
InChI Key: CHLFBRFQUCGAFM-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)benzo[d]oxazol-5-amine is a heterocyclic compound that features a furan ring fused with a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)benzo[d]oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylfurfural with o-aminophenol in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)benzo[d]oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

2-(5-Methylfuran-2-yl)benzo[d]oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)benzo[d]oxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzoxazole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)benzo[d]oxazol-5-amine
  • 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine

Uniqueness

2-(5-Methylfuran-2-yl)benzo[d]oxazol-5-amine is unique due to the presence of both a furan and a benzoxazole ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its unique structure allows for specific interactions with biological targets, which can be advantageous in drug design and development.

Properties

CAS No.

52331-79-0

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C12H10N2O2/c1-7-2-4-11(15-7)12-14-9-6-8(13)3-5-10(9)16-12/h2-6H,13H2,1H3

InChI Key

CHLFBRFQUCGAFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

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